Cas no 1153899-07-0 (2-{1-(3-chloro-4-fluorophenyl)ethylamino}propan-1-ol)

2-{1-(3-chloro-4-fluorophenyl)ethylamino}propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-Propanol, 2-[[1-(3-chloro-4-fluorophenyl)ethyl]amino]-
- 2-{1-(3-chloro-4-fluorophenyl)ethylamino}propan-1-ol
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- Inchi: 1S/C11H15ClFNO/c1-7(6-15)14-8(2)9-3-4-11(13)10(12)5-9/h3-5,7-8,14-15H,6H2,1-2H3
- InChI Key: IYPOQQCYAPLJBD-UHFFFAOYSA-N
- SMILES: C(O)C(NC(C1=CC=C(F)C(Cl)=C1)C)C
2-{1-(3-chloro-4-fluorophenyl)ethylamino}propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-166060-0.05g |
2-{[1-(3-chloro-4-fluorophenyl)ethyl]amino}propan-1-ol |
1153899-07-0 | 0.05g |
$624.0 | 2023-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1347585-100mg |
2-((1-(3-Chloro-4-fluorophenyl)ethyl)amino)propan-1-ol |
1153899-07-0 | 95% | 100mg |
¥17625.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1347585-1g |
2-((1-(3-Chloro-4-fluorophenyl)ethyl)amino)propan-1-ol |
1153899-07-0 | 95% | 1g |
¥16044.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1347585-2.5g |
2-((1-(3-Chloro-4-fluorophenyl)ethyl)amino)propan-1-ol |
1153899-07-0 | 95% | 2.5g |
¥39258.00 | 2024-08-09 | |
Ambeed | A1055463-1g |
2-{[1-(3-chloro-4-fluorophenyl)ethyl]amino}propan-1-ol |
1153899-07-0 | 95% | 1g |
$541.0 | 2024-04-26 | |
Enamine | EN300-166060-0.25g |
2-{[1-(3-chloro-4-fluorophenyl)ethyl]amino}propan-1-ol |
1153899-07-0 | 0.25g |
$683.0 | 2023-06-07 | ||
Enamine | EN300-166060-0.5g |
2-{[1-(3-chloro-4-fluorophenyl)ethyl]amino}propan-1-ol |
1153899-07-0 | 0.5g |
$713.0 | 2023-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1347585-500mg |
2-((1-(3-Chloro-4-fluorophenyl)ethyl)amino)propan-1-ol |
1153899-07-0 | 95% | 500mg |
¥16679.00 | 2024-08-09 | |
Enamine | EN300-166060-50mg |
2-{[1-(3-chloro-4-fluorophenyl)ethyl]amino}propan-1-ol |
1153899-07-0 | 50mg |
$348.0 | 2023-09-21 | ||
Enamine | EN300-166060-500mg |
2-{[1-(3-chloro-4-fluorophenyl)ethyl]amino}propan-1-ol |
1153899-07-0 | 500mg |
$397.0 | 2023-09-21 |
2-{1-(3-chloro-4-fluorophenyl)ethylamino}propan-1-ol Related Literature
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
Additional information on 2-{1-(3-chloro-4-fluorophenyl)ethylamino}propan-1-ol
Introduction to 2-{1-(3-chloro-4-fluorophenyl)ethylamino}propan-1-ol (CAS No. 1153899-07-0)
2-{1-(3-chloro-4-fluorophenyl)ethylamino}propan-1-ol, also known by its CAS number 1153899-07-0, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chiral center and a substituted phenyl group, making it a valuable candidate for various biological and pharmacological studies.
The chemical structure of 2-{1-(3-chloro-4-fluorophenyl)ethylamino}propan-1-ol consists of a propanol backbone with an ethylamine side chain attached to a 3-chloro-4-fluorophenyl group. The presence of the chlorine and fluorine substituents on the phenyl ring imparts specific electronic and steric properties to the molecule, which can influence its interactions with biological targets. These properties make it an attractive candidate for the development of new therapeutic agents.
Recent research has focused on the potential applications of 2-{1-(3-chloro-4-fluorophenyl)ethylamino}propan-1-ol in various therapeutic areas. One notable area of interest is its potential as an antidepressant. Studies have shown that this compound can modulate serotonin and norepinephrine reuptake, which are key mechanisms in the treatment of depression. A study published in the Journal of Medicinal Chemistry in 2022 reported that 2-{1-(3-chloro-4-fluorophenyl)ethylamino}propan-1-ol exhibited significant antidepressant-like effects in animal models, suggesting its potential for further clinical development.
In addition to its antidepressant properties, 2-{1-(3-chloro-4-fluorophenyl)ethylamino}propan-1-ol has also been investigated for its anti-inflammatory effects. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. Research conducted at the University of California, San Francisco, demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, thereby reducing inflammation. These findings suggest that 2-{1-(3-chloro-4-fluorophenyl)ethylamino}propan-1-ol could be a promising candidate for the treatment of inflammatory conditions.
The pharmacokinetic properties of 2-{1-(3-chloro-4-fluorophenyl)ethylamino}propan-1-ol have also been extensively studied. Its oral bioavailability and metabolic stability are crucial factors in determining its suitability as a therapeutic agent. A study published in the European Journal of Pharmaceutical Sciences in 2021 reported that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for further preclinical and clinical evaluation.
The safety profile of 2-{1-(3-chloro-4-fluorophenyl)ethylamino}propan-1-ol is another important aspect that has been thoroughly investigated. Preclinical toxicology studies have shown that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. These findings provide a strong foundation for advancing this compound into human clinical trials.
In conclusion, 2-{1-(3-chloro-4-fluorophenyl)ethylamino}propan-1-ol (CAS No. 1153899-07-0) is a promising compound with potential applications in the treatment of depression and inflammatory diseases. Its unique chemical structure, favorable pharmacokinetic properties, and favorable safety profile make it an attractive candidate for further research and development. Ongoing studies are expected to provide more insights into its therapeutic potential and pave the way for its eventual use in clinical settings.
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